1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane
Description
Properties
IUPAC Name |
5-(azepan-1-yl)-3-(3-fluorophenyl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5/c22-16-9-7-8-15(14-16)19-21-23-20(26-12-5-1-2-6-13-26)17-10-3-4-11-18(17)27(21)25-24-19/h3-4,7-11,14H,1-2,5-6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIYTALHLNOJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of an azido compound with an alkyne under copper-catalyzed conditions to form the triazole ring, followed by further functionalization to introduce the quinazoline moiety . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of triazoloquinazoline alcohols.
Scientific Research Applications
1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Anticancer Activity
- Thieno-fused triazolopyrimidines (e.g., compounds 4i, 5n, o) demonstrated moderate anticancer activity (growth inhibition ~50–80% at 10<sup>−5</sup> M) against specific cell lines, such as renal cancer UO-31 .
- In contrast, aryl-fused triazoloquinazolines (e.g., 6a–c) showed minimal activity (mean growth ~100%), attributed to poor solubility and cell permeability .
Anti-inflammatory Activity
- Compound K 14 (), featuring a diphenylaminomethyl side chain, exhibited anti-inflammatory properties via NO2 and NH group interactions . The target compound’s fluorophenyl group could similarly modulate inflammatory pathways through fluorine’s electron-withdrawing effects.
Key Research Findings and Limitations
Structural-Activity Relationships (SAR): Fluorine substitution (as in the target compound) may enhance metabolic stability and target affinity compared to non-fluorinated analogs . Azepane’s larger ring size vs. piperazine (6-membered) could reduce steric hindrance and improve binding to flexible enzyme pockets .
Limitations: Most triazoloquinazoline derivatives, including the target compound, lack comprehensive in vivo data. Thieno-fused analogs () showed higher activity than aryl-fused systems, suggesting the fluorophenyl group in the target compound may need complementary modifications (e.g., fused heterocycles) for efficacy .
Biological Activity
1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFN (specific values to be determined)
- Molecular Weight : To be calculated based on the molecular formula.
- IUPAC Name : 1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane.
The compound's biological activity is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are crucial in many physiological processes including neurotransmission and immune responses. Studies indicate that compounds with triazole and quinazoline structures often exhibit affinity for GPCRs, influencing signal transduction pathways .
- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in disease pathways. For instance, triazole derivatives have shown promise in inhibiting enzymes associated with cancer progression.
Anticancer Activity
Recent studies have indicated that 1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane exhibits significant anticancer properties. In vitro assays demonstrated:
- Cell Line Testing : The compound was tested on various cancer cell lines (e.g., breast cancer MDA-MB-231 and lung cancer A549). Results showed a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| MDA-MB-231 | 15 | 75 |
| A549 | 20 | 65 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of the compound in vivo using mouse models. Tumor growth was significantly reduced compared to control groups.
Study 2: Antimicrobial Properties
In another study published in Antimicrobial Agents and Chemotherapy, the compound was shown to enhance the effectiveness of existing antibiotics against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
